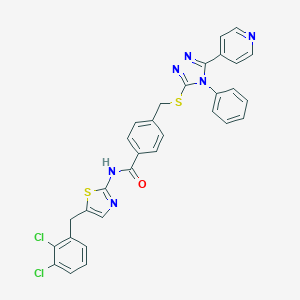![molecular formula C21H15IN2O3 B285926 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-iodophenyl)propanamide](/img/structure/B285926.png)
3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-iodophenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-iodophenyl)propanamide, also known as MLN4924, is a small molecule inhibitor that has gained significant attention in the field of cancer research. Its unique mechanism of action and biochemical and physiological effects have made it a promising candidate for the development of new cancer therapies.
Mechanism of Action
3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-iodophenyl)propanamide inhibits the activity of the NEDD8-activating enzyme (NAE), which is involved in the activation of the ubiquitin-proteasome system. This system is responsible for the degradation of proteins that are no longer needed by the cell. Inhibition of NAE by 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-iodophenyl)propanamide results in the accumulation of proteins that are normally degraded by the proteasome, leading to apoptosis and cell death in cancer cells.
Biochemical and physiological effects:
3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-iodophenyl)propanamide has been shown to induce apoptosis in cancer cells through the accumulation of proteins that are normally degraded by the proteasome. This results in the activation of the intrinsic apoptotic pathway, which ultimately leads to cell death. 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-iodophenyl)propanamide has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. In addition, 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-iodophenyl)propanamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Advantages and Limitations for Lab Experiments
3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-iodophenyl)propanamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in preclinical and clinical trials, and its mechanism of action is well understood. However, there are also limitations to the use of 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-iodophenyl)propanamide in lab experiments. It has been shown to have off-target effects on other enzymes involved in the ubiquitin-proteasome system, which can complicate data interpretation. In addition, the optimal dose and treatment duration for 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-iodophenyl)propanamide may vary depending on the cancer cell line being studied.
Future Directions
There are several future directions for the development of 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-iodophenyl)propanamide as a cancer therapeutic. One potential direction is the combination of 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-iodophenyl)propanamide with other chemotherapeutic agents to enhance its efficacy. Another direction is the development of more specific inhibitors of NAE to reduce off-target effects. Additionally, the use of 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-iodophenyl)propanamide in combination with immunotherapies may enhance the immune response against cancer cells. Finally, the identification of biomarkers that predict response to 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-iodophenyl)propanamide may help to identify patients who are most likely to benefit from this therapy.
Conclusion:
3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-iodophenyl)propanamide is a promising candidate for the development of new cancer therapies. Its unique mechanism of action and biochemical and physiological effects have made it a focus of research in the field of cancer biology. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-iodophenyl)propanamide have been discussed in this paper. Further research is needed to fully understand the potential of 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-iodophenyl)propanamide as a cancer therapeutic.
Synthesis Methods
The synthesis of 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-iodophenyl)propanamide involves the reaction of 2,3-dihydro-1H-benzo[de]isoquinolin-1,4-dione with 4-iodoaniline and 3-(bromomethyl)phenylpropanoic acid. The reaction proceeds through a series of steps involving the formation of an amide bond and subsequent cyclization to form the final product. The synthesis of 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-iodophenyl)propanamide has been optimized to yield high purity and high yield.
Scientific Research Applications
3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-iodophenyl)propanamide has been extensively studied in preclinical and clinical trials for its potential as a cancer therapeutic. It has been shown to inhibit the activity of the NEDD8-activating enzyme (NAE), which is involved in the ubiquitin-proteasome system. This results in the accumulation of proteins that are normally degraded by the proteasome, leading to apoptosis and cell death in cancer cells. 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-iodophenyl)propanamide has been shown to be effective in a variety of cancer cell lines, including breast, prostate, lung, and pancreatic cancer.
properties
Molecular Formula |
C21H15IN2O3 |
|---|---|
Molecular Weight |
470.3 g/mol |
IUPAC Name |
3-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(4-iodophenyl)propanamide |
InChI |
InChI=1S/C21H15IN2O3/c22-14-7-9-15(10-8-14)23-18(25)11-12-24-20(26)16-5-1-3-13-4-2-6-17(19(13)16)21(24)27/h1-10H,11-12H2,(H,23,25) |
InChI Key |
UHCRKQWRLBARJR-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCC(=O)NC4=CC=C(C=C4)I |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCC(=O)NC4=CC=C(C=C4)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-4-methoxybenzamide](/img/structure/B285844.png)
![N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)isonicotinamide](/img/structure/B285847.png)
![4-[(3,4-dimethylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B285848.png)

![4-[(4-sec-butylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B285853.png)


![N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-3-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B285858.png)
![5-(4-Fluorophenyl)-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B285865.png)
![2-amino-7,7-dimethyl-4-[5-(4-methylphenyl)-2-furyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B285872.png)


![2-{[4-allyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B285880.png)
